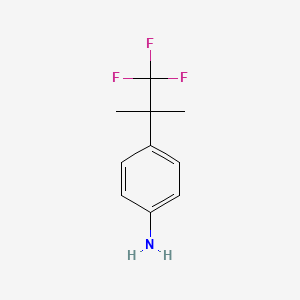

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the synthesis of a vast range of industrial and biological products. acs.org The strategic incorporation of fluorine atoms into the aniline framework gives rise to fluorinated aniline derivatives, a class of compounds with significant value in medicinal chemistry, agrochemicals, and materials science. researchgate.netossila.com

Significance of the 1,1,1-Trifluoro-2-methylpropan-2-yl Moiety in Synthetic Chemistry

The 1,1,1-trifluoro-2-methylpropan-2-yl group, also known as the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, is an emerging motif in synthetic chemistry. epa.govacs.org While the conventional tert-butyl group is a common substituent used to impart steric bulk, its high lipophilicity can be a significant drawback in the development of bioactives, leading to poor solubility, increased metabolism, and non-specific binding. chemicalbook.comthermofisher.com

The TFTB group offers a solution to this challenge. Research has demonstrated that the replacement of the methyl groups of a tert-butyl moiety with fluoromethyl groups leads to a significant decrease in lipophilicity (LogP). epa.govnih.gov Specifically, the transition from a tert-butylbenzene (B1681246) to a TFTB-benzene results in a reduction of approximately 1.7 LogP units, effectively increasing the compound's hydrophilicity. acs.orgthermofisher.com This modulation of lipophilicity is a critical advantage in drug discovery, allowing chemists to retain the steric benefits of a bulky group while improving the pharmacokinetic profile of the molecule. chemicalbook.comthermofisher.com The synthesis and incorporation of this moiety represent an active area of research aimed at creating novel molecular scaffolds for bioactive compounds. acs.orgnih.gov

Unique Structural Features of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline: A Research Rationale

The structure of this compound combines the electron-donating amino group with the sterically demanding and electronically complex TFTB group, creating a molecule with distinct properties that warrant investigation. The primary research rationale for studying this compound is to understand the interplay between these two functional groups and the resulting impact on the molecule's chemical behavior and potential applications.

Key Structural and Physicochemical Properties:

| Property | Description | Significance |

| CAS Number | 1234014-85-7 | Unique identifier for the compound. |

| Molecular Formula | C10H12F3N | Defines the elemental composition. |

| Molecular Weight | 203.20 g/mol | Basic physical property for stoichiometric calculations. |

| Lipophilicity | Reduced compared to its non-fluorinated tert-butyl analogue. | The TFTB group lowers LogP, which is advantageous for developing potential drug candidates with improved solubility and pharmacokinetic profiles. acs.orgthermofisher.com |

| Electronic Profile | The electron-donating aniline nitrogen influences the aromatic ring's reactivity, while the trifluoromethyl group within the TFTB moiety is strongly electron-withdrawing. | This electronic push-pull dynamic can be exploited in further synthetic transformations and influences the molecule's dipole moment and binding interactions. |

| Steric Hindrance | The bulky TFTB group provides significant steric shielding to the para-position of the aniline ring. | This can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the molecule. |

The rationale for its synthesis and study is rooted in its potential as a versatile intermediate. The amino group can be readily diazotized or acylated, providing a handle for introducing a wide variety of other functionalities. libretexts.org Meanwhile, the unique lipophilicity and steric profile conferred by the TFTB group make it an attractive building block for creating novel derivatives for evaluation in medicinal and materials science contexts. acs.org

Overview of Research Scope and Methodological Approaches

Research into this compound and related compounds encompasses several key areas, utilizing a range of standard and advanced analytical techniques.

Scope of Research:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to the molecule and its derivatives. This includes exploring various fluorination strategies and coupling reactions. acs.org

Physicochemical Profiling: Quantifying key properties such as lipophilicity (LogP), acidity/basicity (pKa), and solubility to build a comprehensive profile of the compound.

Reaction Chemistry Exploration: Investigating the reactivity of the aniline functional group in the presence of the bulky TFTB moiety. This includes electrophilic aromatic substitution, N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions.

Structural and Conformational Analysis: Using techniques like X-ray crystallography and computational modeling to understand the three-dimensional structure and preferred conformations, which are crucial for designing molecules with specific binding properties. acs.org

Application-Oriented Synthesis: Incorporating the this compound scaffold into larger, more complex molecules to evaluate their potential as pharmaceuticals, agrochemicals, or functional materials.

Methodological Approaches:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | The primary method for structural elucidation and purity assessment. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group. |

| Mass Spectrometry (MS) | To determine the precise molecular weight and fragmentation patterns, confirming the compound's identity. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the N-H stretches of the amine and C-F bonds. |

| High-Performance Liquid Chromatography (HPLC) | Used for purification and to assess the purity of synthetic products. On-line SPE-HPLC systems are often used for analyzing aniline derivatives in various matrices. |

| Gas Chromatography (GC) | An alternative method for purity analysis, often coupled with specific detectors like a nitrogen-phosphorus detector (NPD) for sensitive detection of aniline compounds. |

| X-ray Crystallography | To determine the precise solid-state structure of the molecule or its derivatives, providing definitive information on bond lengths, angles, and conformation. acs.org |

By employing these methods, researchers can fully characterize this compound and systematically explore its potential as a valuable component in the toolkit of modern organic chemistry.

Properties

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTYUOPCDWGZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline

Historical Evolution of Synthetic Routes to Trifluoromethylated Aniline (B41778) Derivatives

The journey to synthesize trifluoromethylated anilines has been marked by the development of various reagents and methodologies. Early methods often involved harsh reaction conditions and limited functional group tolerance. A significant breakthrough in the field was the development of electrophilic trifluoromethylating reagents. Historically, the synthesis of such compounds was challenging due to the high electronegativity of the trifluoromethyl group. The pioneering work in this area led to the creation of shelf-stable reagents capable of delivering a "CF3+" equivalent to aromatic systems. These early developments paved the way for more sophisticated and milder synthetic routes that are now employed in the synthesis of complex trifluoromethylated molecules.

Classical Synthetic Approaches Towards 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

Classical synthetic strategies provide a foundational framework for the synthesis of this compound. These methods, while sometimes superseded by modern techniques, are still relevant and can be adapted for the synthesis of this specific target molecule.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and can be envisioned as a key step in the synthesis of the target molecule. One plausible approach involves the Friedel-Crafts alkylation of aniline or a protected aniline derivative. In this scenario, a suitable electrophile bearing the 1,1,1-trifluoro-2-methylpropan-2-yl moiety would be reacted with the aniline ring in the presence of a Lewis acid catalyst.

A hypothetical two-step synthesis could first involve the Friedel-Crafts alkylation of a suitable aromatic precursor with a trifluoromethyl-containing alkylating agent, followed by the introduction of the amino group. For instance, tert-butylbenzene (B1681246) could be trifluoromethylated, and the resulting intermediate could then be nitrated and subsequently reduced to the desired aniline.

Interactive Table: Plausible Friedel-Crafts Alkylation Parameters

| Parameter | Condition | Rationale |

| Substrate | Aniline or protected aniline | The amino group is a strong activating group, directing electrophiles to the ortho and para positions. |

| Alkylating Agent | 2-Trifluoromethyl-2-halopropane | A source of the trifluoro-tert-butyl electrophile. |

| Catalyst | AlCl₃, FeCl₃, or other Lewis acids | To generate the carbocation for electrophilic attack on the aromatic ring. |

| Solvent | Dichloromethane, nitrobenzene | Inert solvents that can dissolve the reactants and catalyst. |

| Temperature | 0 °C to room temperature | To control the rate of reaction and minimize side products. |

It is important to note that direct Friedel-Crafts alkylation on aniline can be challenging due to the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group as an acetamide, for example, would likely be necessary.

Nucleophilic aromatic substitution (SNA) offers another classical route, particularly if a suitably substituted precursor is available. A potential pathway could involve the reaction of a nucleophilic source of the 1,1,1-trifluoro-2-methylpropan-2-yl group with a 4-fluoro- or 4-chloronitrobenzene, followed by reduction of the nitro group. The presence of the electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack.

Alternatively, if a precursor such as 4-fluoro-tert-butylaniline were available, a nucleophilic trifluoromethylation reaction could be envisioned. However, direct nucleophilic substitution on an aniline derivative without an activating group is generally difficult.

The reduction of an aromatic nitro compound is a reliable and widely used method for the preparation of anilines. This strategy is highly relevant for the synthesis of this compound. The key would be the synthesis of the corresponding nitroaromatic precursor, 1-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4-nitrobenzene. Once this intermediate is obtained, a variety of reducing agents can be employed to convert the nitro group to an amine.

Commonly used methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. It is often a clean and high-yielding reaction.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst.

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd-C | Methanol or Ethanol, room temp. to 50 °C, 1-5 atm H₂ | High yields, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment. |

| Fe/HCl | Ethanol/Water, reflux | Inexpensive reagents, effective for many substrates. | Can require harsh acidic conditions and workup can be tedious. |

| SnCl₂·2H₂O | Ethanol, reflux | Milder than other metal/acid systems. | Stoichiometric amounts of tin salts are produced as waste. |

| Na₂S₂O₄ | Water/Methanol, reflux | Can be selective in the presence of other reducible groups. | Can sometimes lead to over-reduction or side products. |

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has provided powerful tools for the construction of C-N bonds, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.

The Buchwald-Hartwig amination is a prominent example of a transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds. This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine. In the context of synthesizing this compound, two main retrosynthetic disconnections are possible:

Coupling of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl halide with an ammonia equivalent: This would involve the synthesis of a suitable aryl halide precursor, such as 4-bromo-1-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene, which would then be coupled with an ammonia surrogate like benzophenone imine, followed by hydrolysis.

Coupling of 4-haloaniline with a source of the trifluoro-tert-butyl group: This approach is less common for the introduction of alkyl groups but could be feasible with specialized reagents and catalysts.

The general catalytic cycle for a Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Interactive Table: Typical Buchwald-Hartwig Amination Reaction Components

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to facilitate its coordination to the palladium center. |

| Aryl Halide | 4-Bromo-1-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | The electrophilic coupling partner. |

| Amine Source | Ammonia, Benzophenone imine, or other ammonia equivalents | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

While direct synthesis of this compound has not been explicitly detailed in the surveyed literature, the methodologies presented here represent the most plausible and effective strategies for its preparation based on established principles of organic synthesis.

Directed C-H Functionalization for Regioselective Synthesis

The synthesis of specifically substituted aromatic compounds like this compound can be efficiently achieved through directed C-H functionalization. This strategy offers a significant advantage in terms of atom and step economy by directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org The regioselectivity of these reactions is controlled by a directing group, which positions a catalyst, typically a transition metal, in proximity to a specific C-H bond. rsc.org

For aniline derivatives, the amino group itself or a modified version can act as a directing group to guide functionalization to the ortho position. However, to achieve the para-substitution pattern of the target molecule, alternative strategies are required. One approach involves the use of removable directing groups that are specifically designed to favor remote C-H activation. researchgate.net Researchers have developed catalytic systems, often employing palladium or ruthenium, that can overcome the intrinsic reactivity of the aniline ring to achieve selective functionalization at the less sterically hindered para position. researchgate.netuva.nl For instance, a temporary directing group can be installed on the aniline nitrogen, which then coordinates to the metal catalyst and facilitates the activation of the distal C-H bond. nih.gov

The development of specialized ligands is crucial for achieving high regioselectivity. For example, a Pd/S,O-ligand catalysis system has been reported for the general para-selective C-H olefination of aniline derivatives, a transformation that could be adapted for the synthesis of the target compound. uva.nl Mechanistic studies suggest that such ligands can promote the rate-limiting C-H bond cleavage step, enhancing both reactivity and selectivity. uva.nl

Table 1: Catalytic Systems for Directed C-H Functionalization of Anilines

| Catalyst System | Directing Group | Target Position | Potential Application |

| Palladium (Pd) with S,O-ligand | Aniline Nitrogen | para | Olefination |

| Ruthenium (Ru) | Pyrimidyl | ortho | Oxygenation |

| Rhodium (Rh) | Pyrimidine | ortho | Amidation |

| Palladium (Pd) | N-alkyl | ortho | Carbonylation |

This interactive table summarizes various catalytic systems. Data can be sorted by clicking on the column headers.

Chemo- and Regioselective Considerations in Multi-step Synthesis

Constructing a molecule with multiple functional groups, such as this compound, through a multi-step pathway requires careful control over chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity pertains to controlling the position of reaction on a molecule. rsc.org

A key challenge in synthesizing trifluoromethylated anilines is the selective introduction of the trifluoromethyl group. Electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium salts, can react with anilines to produce a mixture of ortho- and para-substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the reagent and reaction conditions. Therefore, achieving high regioselectivity for the desired para-isomer often necessitates strategic planning.

Protecting groups are frequently employed in multi-step synthesis to ensure chemoselectivity. utdallas.edu In the context of aniline synthesis, the highly reactive amino group can interfere with subsequent reactions. By converting the amine to a less reactive amide (e.g., an acetanilide), other transformations can be performed on the aromatic ring without side reactions at the nitrogen. The amine can then be regenerated in a final deprotection step. utdallas.edu

Furthermore, visible light-induced photoredox catalysis has emerged as a powerful method for the fluoroalkylation of aniline derivatives. conicet.gov.ar These methods often operate under mild conditions and show tolerance for a variety of functional groups. The regioselectivity of these radical-based reactions can be influenced by the electronic properties of the aniline substrate and the specific photocatalyst used, providing another avenue for controlling the synthesis of the target compound. conicet.gov.ar

Table 2: Comparison of Trifluoromethylation Strategies for Anilines

| Method | Reagent Type | Typical Selectivity | Key Considerations |

| Electrophilic Trifluoromethylation | S-(trifluoromethyl)diarylsulfonium salts | Mixture of ortho and para | Reagent choice and reaction conditions are critical for isomer ratio. |

| Photoredox Catalysis | Perfluoroalkyl iodides | Good regioselectivity | Mild conditions, functional group tolerance. conicet.gov.ar |

| C-F Bond Activation | CF3-substituted anilines | Dependent on catalyst | Involves activation of existing C-F bonds. nih.gov |

| Borane-catalyzed C-CF3 formation | Au(III) complexes | High selectivity | Proceeds via a fluoride-rebound mechanism. nih.gov |

This interactive table allows for sorting of data to compare different synthetic strategies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves optimizing reaction efficiency, utilizing sustainable materials, and developing environmentally benign processes.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations that generate stoichiometric byproducts. nih.gov

The synthesis of this compound can be designed to maximize atom economy. For instance, synthetic strategies based on C-H functionalization are generally more atom-economical than traditional multi-step syntheses that may involve protecting groups and stoichiometric reagents. rsc.orgnih.gov This is because C-H functionalization directly forms the desired bond without generating large amounts of waste. nih.gov Optimizing reaction yield in conjunction with atom economy provides a more complete picture of a process's efficiency.

Table 3: Hypothetical Atom Economy Comparison

| Synthetic Approach | Key Transformation | Byproducts | Atom Economy |

| Traditional Multi-Step Synthesis | Friedel-Crafts Alkylation | Halide salts, water | Lower |

| Directed C-H Functionalization | C-H Alkylation | H2 | Higher |

This table presents a simplified, interactive comparison of the potential atom economy for different synthetic routes.

Sustainable Solvent Selection and Alternative Reaction Media Utilization

Solvents account for a significant portion of the waste generated in chemical processes, making their selection a critical aspect of green synthesis. text2fa.ir The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. text2fa.irnih.gov Traditional volatile organic compounds (VOCs) are often being replaced with greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents derived from biomass. iaph.inresearchgate.net

Table 4: Green Solvent Alternatives

| Conventional Solvent | Green Alternative(s) | Key Advantages |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity. |

| N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), Cyrene | Higher boiling point, lower toxicity (DMSO); Bio-derived (Cyrene). |

| Toluene | p-Cymene | Bio-derived, higher boiling point. |

| Hexane | Heptane | Less neurotoxic. |

Explore greener solvent options with this interactive data table.

Catalyst Development for Environmentally Benign Processes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while reducing energy consumption and waste. The development of environmentally benign catalysts focuses on using earth-abundant, non-toxic metals, and designing catalysts that can be easily recovered and reused. rsc.orgresearchgate.net

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they exist in a different phase from the reaction mixture, allowing for simple separation by filtration and subsequent reuse. nih.gov This contrasts with homogeneous catalysts, which are often difficult to separate from the product. In the synthesis of aniline derivatives, zeolite-based heterogeneous catalysts have been explored for various transformations. rsc.org

Furthermore, the development of photocatalysts and biocatalysts represents a significant advancement in green catalyst design. nih.gov Photocatalysis can harness visible light to drive chemical reactions under mild conditions, while biocatalysis uses enzymes to perform transformations with exceptional selectivity, often in aqueous media. nih.govresearchgate.net These approaches offer promising avenues for the sustainable synthesis of complex molecules like this compound.

Table 5: Characteristics of Environmentally Benign Catalysts

| Catalyst Type | Key Features | Example Application Area |

| Heterogeneous Catalysts | Easy separation and recyclability, often robust. | Synthesis of quinolines from anilines. rsc.org |

| Photocatalysts | Utilizes light energy, mild reaction conditions. | Fluoroalkylation of anilines. conicet.gov.ar |

| Organocatalysts | Metal-free, lower toxicity. | Asymmetric C-CF3 bond formation. researchgate.net |

| Biocatalysts (Enzymes) | High selectivity, operates in aqueous media. | API synthesis. nih.gov |

This interactive table summarizes the features of different green catalyst types.

Reactivity and Reaction Mechanisms of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline

Electronic Effects of the 1,1,1-Trifluoro-2-methylpropan-2-yl Group on Aniline (B41778) Reactivity

The 1,1,1-trifluoro-2-methylpropan-2-yl group exerts a notable influence on the electron density of the aniline ring, primarily through inductive effects. The trifluoromethyl (-CF₃) component is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This creates a strong dipole, pulling electron density away from the rest of the molecule.

This electron-withdrawing inductive effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted aniline. The amino group (-NH₂) is a strong activating group that donates electron density to the ring via resonance. However, the deactivating inductive effect of the para-substituent counteracts this activation to some extent.

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

| -H | 0.00 | Neutral |

| -C(CH₃)₃ | -0.20 | Electron-donating |

| -CF₃ | 0.54 | Electron-withdrawing |

| -NO₂ | 0.78 | Strongly Electron-withdrawing |

| -NH₂ | -0.66 | Strongly Electron-donating |

| -OH | -0.37 | Electron-donating |

This table presents Hammett constants for various substituents to provide context for the electronic effects on an aromatic ring. Data sourced from Wired Chemist. wiredchemist.com

Nucleophilic Reactivity of the Amino Moiety in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, capable of reacting with various electrophiles.

The amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is fundamental in organic synthesis, often used to protect the amino group or to modify the electronic properties of the aniline derivative. For example, acetylation of an aniline significantly attenuates the activating influence of the amino group on the aromatic ring. libretexts.org This moderation is crucial for controlling subsequent reactions, such as electrophilic aromatic substitution, preventing overreaction and improving selectivity. pearson.com The bulky acetyl group introduced via acylation can also direct subsequent substitutions to the para position due to steric hindrance, although in this specific molecule, the para position is already occupied. pearson.com

The general reaction for the acylation of this compound is as follows:

Reactants: this compound + Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride)

Product: N-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]acetamide

Conditions: Typically performed in the presence of a base (e.g., pyridine) to neutralize the acid byproduct.

Alkylation of the amino group involves the reaction with alkyl halides or other alkylating agents. This process can lead to a mixture of products, including N-monoalkylated, N,N-dialkylated anilines, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation is a significant synthetic challenge, as the primary amine is often more reactive than the starting aniline, and the secondary amine is, in turn, more reactive than the primary amine.

The steric bulk of the 1,1,1-trifluoro-2-methylpropan-2-yl group at the para position does not directly hinder the approach of electrophiles to the nitrogen atom. However, the electronic deactivation of the ring might slightly reduce the nucleophilicity of the amino group compared to simple alkylanilines like 4-tert-butylaniline (B146146). sigmaaldrich.com The reaction can be influenced by various factors, including the nature of the alkylating agent, the solvent, and the presence of a base.

| Alkylating Agent | Conditions | Expected Products | Challenges |

| Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-methyl, N,N-dimethyl, and quaternary ammonium salt mixture | Over-alkylation is common and difficult to control. |

| Benzyl Chloride | Base, Heat | N-benzyl and N,N-dibenzyl derivatives | Similar to methyl iodide, selectivity can be an issue. |

| Alcohols (via Borrowing Hydrogen) | Transition Metal Catalyst (e.g., Co, Ni, Pd), High Temperature | N-alkyl derivatives | Requires specific catalysts and conditions. acs.org |

This table illustrates typical conditions and challenges for the N-alkylation of substituted anilines.

Like other primary amines, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond (-C=N-) is typically catalyzed by acid. derpharmachemica.com

The reaction is reversible and often driven to completion by removing the water formed during the reaction. Schiff bases derived from substituted anilines are important intermediates in various synthetic pathways and are studied for their potential biological activities. nanobioletters.com The specific substituent on the aniline can influence the stability and electronic properties of the resulting imine. For example, the Schiff base formation between 4-tert-butylaniline and 4-tert-butylbenzaldehyde (B1265539) has been reported. chemicalbook.com

Electrophilic Aromatic Substitution Reactions of this compound

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comunizin.org This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. organicchemistrytutor.comyoutube.com

In the case of this compound, the directing effects are straightforward. The para position is blocked by the bulky trifluoroalkyl group. Therefore, any electrophilic aromatic substitution will be directed exclusively to the two equivalent ortho positions (positions 2 and 6) relative to the amino group.

However, the reactivity of the ring is a balance of two opposing effects:

Activation by the -NH₂ group: The amino group strongly activates the ring towards electrophilic attack through resonance. Arylamines are generally much more reactive than benzene. libretexts.org

Deactivation by the 1,1,1-Trifluoro-2-methylpropan-2-yl group: As discussed, this group is electron-withdrawing via induction, which deactivates the ring and makes it less susceptible to electrophilic attack.

The net result is that while the molecule is still activated for electrophilic substitution compared to benzene, it is likely less reactive than aniline or simple 4-alkylanilines. Reactions like halogenation may proceed readily, but harsh conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), can lead to protonation of the highly basic amino group. The resulting anilinium ion contains a strongly deactivating -NH₃⁺ group, which would direct substitution to the meta position and significantly slow down the reaction. byjus.com To circumvent this, the amino group is often protected by acylation before carrying out the electrophilic substitution. libretexts.org

| Reaction | Reagents | Expected Product(s) | Notes |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline and 2,6-Dibromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline | Aniline itself reacts uncontrollably with bromine water to give the 2,4,6-tribromo product. Milder conditions are needed for controlled mono-substitution. libretexts.orgbyjus.com |

| Nitration | HNO₃, H₂SO₄ (on acylated derivative) | N-[2-Nitro-4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]acetamide | Direct nitration is often problematic. Protection of the amino group as an amide is standard practice to ensure ortho substitution and prevent oxidative decomposition. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonic acid | The reaction forms anilinium hydrogen sulfate (B86663) first, which then rearranges upon heating. byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-Cl/AlCl₃ | No reaction or complex side reactions | Generally unsuccessful with anilines because the amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org |

This table summarizes the expected outcomes of common electrophilic aromatic substitution reactions on the target aniline, considering its specific substitution pattern.

Mechanistic Insights into Substitution Pathways

The substitution pathways of this compound are governed by the electronic nature of the aniline ring, which is significantly influenced by the amino group and the 4-substituent. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. Conversely, the 1,1,1-trifluoro-2-methylpropan-2-yl group, containing a trifluoromethyl moiety, exerts a deactivating, meta-directing influence due to its electron-withdrawing nature.

In the case of electrophilic aromatic substitution, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to the amino group (positions 2 and 6). However, the steric bulk of the 1,1,1-trifluoro-2-methylpropan-2-yl group at the para position may hinder the approach of the electrophile to some extent.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing trifluoromethyl group is crucial. While the aniline itself is not highly susceptible to SNAr, conversion of the amino group into a better leaving group (e.g., a diazonium salt) would render the ring activated towards nucleophilic attack. In such a scenario, the trifluoromethyl group would stabilize the Meisenheimer complex intermediate, facilitating the substitution. An addition-elimination mechanism is suggested for the reaction of aniline derivatives with highly electron-deficient aromatic rings. researchgate.net

Transition-Metal-Catalyzed Transformations Involving this compound

Transition-metal-catalyzed reactions have become indispensable tools in organic synthesis, and anilines are common substrates in these transformations.

C-H Functionalization Strategies and Site-Selectivity

Direct C–H functionalization is a powerful strategy for the derivatization of aromatic compounds. nih.gov For this compound, the amino group can act as a directing group, facilitating ortho-C–H activation. Various transition metals, including palladium, rhodium, and ruthenium, are known to catalyze such reactions. The reaction typically proceeds via the formation of a five-membered metallacycle intermediate, leading to functionalization at the C-2 and C-6 positions.

The site-selectivity of C–H functionalization can be influenced by several factors, including the choice of catalyst, directing group, and reaction conditions. While the amino group is a potent directing group for ortho-functionalization, the steric hindrance imposed by the bulky 1,1,1-trifluoro-2-methylpropan-2-yl group might influence the regioselectivity, potentially favoring functionalization at the less hindered ortho position if there are any subtle differences, or it could slow down the reaction rate.

Table 1: Plausible C-H Functionalization Reactions and Expected Site-Selectivity

| Reaction Type | Catalyst System (Example) | Directing Group | Expected Major Product(s) |

| Arylation | Pd(OAc)₂ / Ligand | -NH₂ | 2-Aryl-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |

| Alkylation | Rh(III) catalyst | -NH₂ | 2-Alkyl-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |

| Acylation | Ru(II) catalyst | -NH₂ | 2-Acyl-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |

This table represents plausible outcomes based on general principles of C-H activation of substituted anilines and does not represent experimentally verified results for the specific compound.

Participation in Cross-Coupling Reactions as a Nucleophile

Anilines are excellent nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. This compound can participate as the amine component in these reactions, coupling with aryl halides or triflates.

The reactivity of the aniline in these cross-coupling reactions is influenced by both electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the amino group, which could potentially slow down the rate of the reaction compared to unsubstituted aniline. However, palladium catalysts with appropriate ligands can effectively facilitate the coupling of even weakly nucleophilic anilines. nih.govnih.gov The steric bulk of the 1,1,1-trifluoro-2-methylpropan-2-yl group is less likely to have a major impact on the nitrogen atom's ability to coordinate with the metal center in the catalytic cycle.

Stereoelectronic and Steric Influences on Reaction Pathways

The reactivity of this compound is intricately controlled by a combination of stereoelectronic and steric effects. wikipedia.orge-bookshelf.de These effects arise from the spatial arrangement of orbitals and the sheer size of the substituent groups, influencing both ground-state conformations and transition-state energies.

The 1,1,1-trifluoro-2-methylpropan-2-yl group is characterized by significant steric bulk due to the quaternary carbon atom bonded to two methyl groups and a trifluoromethyl group. This steric hindrance can play a crucial role in directing the outcome of reactions. For instance, in ortho-functionalization reactions, a bulky electrophile or catalyst may approach the less hindered side of the aromatic ring if there is any asymmetry in the conformation of the substituent.

From a stereoelectronic standpoint, the trifluoromethyl group is a strong σ-electron withdrawing group. This property influences the electron density distribution in the aniline ring and the pKa of the amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and the extent of this delocalization is modulated by the electronic nature of the para-substituent. The electron-withdrawing trifluoromethyl group will reduce the electron-donating ability of the amino group into the ring, thereby deactivating the ring towards electrophilic attack compared to an alkyl-substituted aniline. These stereoelectronic effects are defined by the interactions between atomic and molecular orbitals, which are dependent on their relative spatial arrangements. e-bookshelf.de

Derivatization and Functionalization of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline for Advanced Chemical Architectures

Design and Synthesis of Functional Derivatives from 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

The amino moiety of this compound serves as a primary handle for a wide array of chemical transformations, enabling the synthesis of diverse functional derivatives.

The nucleophilic character of the primary amine allows for straightforward acylation and sulfonylation reactions to produce stable amide and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity. patsnap.commdpi.com

Amide Synthesis: Amides are typically prepared by reacting the aniline (B41778) with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. patsnap.com Alternatively, coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to facilitate the reaction between the aniline and a carboxylic acid. patsnap.com

Sulfonamide Synthesis: Similarly, sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base. researchgate.net This reaction class is a cornerstone in the development of various therapeutic agents. mdpi.com

Below is a table representing typical reaction conditions for the synthesis of these derivatives.

| Derivative Type | Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Product |

| Amide | This compound | Acetyl Chloride | Pyridine | Dichloromethane | N-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)acetamide |

| Amide | This compound | Benzoic Acid | HBTU, DIEA | DMF | N-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)benzamide |

| Sulfonamide | This compound | Benzenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | N-(4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)benzenesulfonamide |

| Sulfonamide | This compound | p-Toluenesulfonyl Chloride | Pyridine | Chloroform | 4-Methyl-N-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)benzenesulfonamide |

Note: DIEA stands for N,N-diisopropylethylamine; DMF for Dimethylformamide.

Imine and Schiff Base Formation: The condensation reaction between this compound and various aldehydes or ketones yields imines, also known as Schiff bases. jetir.orgmasterorganicchemistry.com These reactions are typically catalyzed by an acid and involve the removal of water. masterorganicchemistry.com Schiff bases are versatile intermediates in organic synthesis and are used to form various heterocyclic compounds and as ligands in coordination chemistry. jetir.orgnih.gov Solvent-free mechanochemical methods, involving grinding the reactants together, have also proven effective for synthesizing fluorinated imines with high yields in short reaction times. nih.gov

Diazotization Reactions: The primary aromatic amine group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). icrc.ac.irnih.govresearchgate.net The resulting diazonium salts are highly reactive intermediates. They are precursors for a variety of functional groups through Sandmeyer-type reactions, allowing for the introduction of halides, cyano, or hydroxyl groups onto the aromatic ring. They can also act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. icrc.ac.ir

A representative table of these syntheses is provided below.

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |

| Imine Synthesis | This compound | Benzaldehyde | Acetic Acid, Reflux | (E)-N-Benzylidene-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |

| Schiff Base | This compound | Acetophenone | p-Toluenesulfonic acid, Toluene, Dean-Stark | N-(1-phenylethylidene)-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline |

| Diazotization | This compound | Sodium Nitrite | Hydrochloric Acid, 0-5 °C | 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenediazonium chloride |

| Azo Coupling | 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenediazonium chloride | Phenol | NaOH (aq) | 4-((4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)diazenyl)phenol |

This compound is a valuable precursor for the synthesis of various heterocyclic structures, which are ubiquitous in pharmaceuticals and functional materials. researchgate.netnih.gov The aniline moiety can participate in cyclization reactions to form fused ring systems. For example, in the Doebner reaction, an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. nih.gov Fluorinated anilines can also be used in base-promoted heterocyclization reactions to form complex molecules like functionalized 4-aminoquinolines. researchgate.net

Strategies for Orthogonal Functionalization of the Aromatic Ring and Amino Group

Orthogonal functionalization allows for the selective modification of one reactive site in a molecule without affecting another. For this compound, this involves differentiating the reactivity of the amino group and the aromatic ring. A common strategy is to protect the highly reactive amino group, perform a reaction on the aromatic ring, and then deprotect the amine.

N-Protection: The amino group can be protected as an amide (e.g., acetamide) or a carbamate (B1207046) (e.g., Boc-carbamate).

Aromatic Ring Functionalization: With the amine protected, electrophilic aromatic substitution reactions such as halogenation (e.g., bromination) or nitration can be carried out on the aromatic ring. The positions ortho to the bulky alkyl group are the most likely sites for substitution.

Deprotection/Further N-Functionalization: The protecting group can then be removed to regenerate the free amine, yielding a ring-functionalized aniline. Alternatively, the protected amine can be carried through further synthetic steps.

This orthogonal approach enables the synthesis of precisely substituted derivatives that would be difficult to obtain otherwise.

Role as a Building Block in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netepfl.ch Anilines are frequently used as the amine component in many well-known MCRs.

This compound can serve as a key building block in reactions such as:

Ugi Reaction: A four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Passerini Reaction: A three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound to yield an α-acyloxy carboxamide. While an amine is not a direct component, the Ugi reaction is an extension of this. nih.govorganic-chemistry.org

Doebner Reaction: A three-component reaction of an aniline, an aromatic aldehyde, and pyruvic acid to synthesize quinolines. nih.gov

The incorporation of the unique trifluoro-tert-butylphenyl moiety via MCRs allows for the rapid generation of libraries of complex molecules with potential applications in drug discovery and materials science. diva-portal.org

Synthesis of Polymerizable Monomers from this compound

To create polymers containing the this compound unit, the molecule must first be converted into a polymerizable monomer. surrey.ac.uk This is typically achieved by attaching a functional group capable of undergoing polymerization, such as a vinyl, acrylate, or acrylamide (B121943) group.

A common method is to react the aniline's amino group with acryloyl chloride or methacryloyl chloride in the presence of a base. This acylation reaction forms the corresponding N-substituted acrylamide or methacrylamide (B166291) monomer.

Example Synthesis: Reaction of this compound with acryloyl chloride and triethylamine in a solvent like THF at low temperature would yield N-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)acrylamide.

These fluorinated monomers can then be subjected to radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), to produce well-defined homopolymers or copolymers. surrey.ac.uk The inclusion of the bulky, fluorinated side chains can impart unique properties to the resulting polymers, such as thermal stability, chemical resistance, and altered solubility. pageplace.deresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, are the cornerstone of structural analysis for fluorinated organic compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the trifluoromethyl-containing group. The amino (NH₂) protons will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The six methyl protons will appear as a singlet due to their chemical equivalence.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the nitrogen appearing at a lower field than the carbon attached to the trifluoromethyl-containing substituent. The quaternary carbon of the 2-methylpropan-2-yl group and the carbon of the trifluoromethyl group will also be readily identifiable. The methyl carbons will give rise to a single resonance.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethyl group.

The following table summarizes the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.60 - 6.80 | Doublet | 2H, Aromatic CH (ortho to NH₂) |

| ¹H | 7.20 - 7.40 | Doublet | 2H, Aromatic CH (ortho to C(CH₃)₂CF₃) |

| ¹H | 3.60 - 4.00 | Broad Singlet | 2H, NH₂ |

| ¹H | 1.45 | Singlet | 6H, 2 x CH₃ |

| ¹³C | 145.0 | Singlet | Aromatic C-NH₂ |

| ¹³C | 130.0 | Singlet | Aromatic CH (ortho to C(CH₃)₂CF₃) |

| ¹³C | 115.0 | Singlet | Aromatic CH (ortho to NH₂) |

| ¹³C | 125.0 | Singlet | Aromatic C-C(CH₃)₂CF₃ |

| ¹³C | 128.0 | Quartet | CF₃ |

| ¹³C | 42.0 | Singlet | Quaternary C(CH₃)₂CF₃ |

| ¹³C | 25.0 | Singlet | 2 x CH₃ |

| ¹⁹F | -70 to -75 | Singlet | CF₃ |

Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the two aromatic doublets would confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the quaternary carbon of the propan-2-yl group and the adjacent aromatic carbon. The aromatic protons would show correlations to neighboring aromatic carbons, further confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show through-space correlations between the methyl protons and the aromatic protons ortho to the trifluoromethyl-containing substituent, confirming their proximity.

The steric bulk of the 4-(1,1,1-trifluoro-2-methylpropan-2-yl) group may lead to restricted rotation around the C-N bond. Dynamic NMR (DNMR) is a powerful technique to study such conformational changes and other exchange processes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. If the rotation around the C-N bond is slow on the NMR timescale at lower temperatures, separate signals for the two non-equivalent aromatic protons ortho to the amino group might be observed. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and then sharpen into a single averaged signal at higher temperatures where the rotation is fast. From the coalescence temperature and the difference in chemical shifts of the exchanging nuclei, the energy barrier for the rotational process can be calculated.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₀H₁₂F₃N), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally observed value.

Furthermore, the fragmentation pattern in the mass spectrum gives valuable structural information. A plausible fragmentation pathway for this compound under electron ionization (EI) could involve:

Loss of a methyl group to form a stable benzylic-type carbocation.

Cleavage of the C-C bond to lose a trifluoromethyl radical.

Fragmentation of the aniline (B41778) ring.

The following table presents the predicted high-resolution mass spectrometry data.

| m/z (predicted) | Formula | Fragment |

| 217.0922 | C₁₀H₁₂F₃N | [M]⁺ |

| 202.0687 | C₉H₉F₃N | [M - CH₃]⁺ |

| 148.0816 | C₉H₁₂N | [M - CF₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination Methodologies

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its derivatives can be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing. To date, a crystal structure for this compound has not been reported in the public domain.

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are typically more Raman active.

The table below lists the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretch (asymmetric and symmetric) | 3300 - 3500 | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C stretch | 1500 - 1600 | FT-IR, Raman |

| N-H bend | 1590 - 1650 | FT-IR |

| C-F stretch | 1100 - 1300 | FT-IR |

Advanced Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are paramount for separating this compound from potential impurities, starting materials, and byproducts, as well as for accurately quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective method for the purity assessment of fluorinated anilines. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. For compounds structurally similar to this compound, such as other trifluoromethyl anilines, a combination of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is often used as the mobile phase. chemicalbook.com The method's parameters, including mobile phase composition, flow rate, and detector wavelength, are optimized to achieve baseline separation of the main peak from all impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

A typical set of HPLC conditions for analyzing aromatic amines with trifluoromethyl groups is presented in the interactive table below.

| Parameter | Condition | Reference |

| Instrument | Agilent 1260 Infinity series UHPLC or equivalent | bldpharm.com |

| Column | Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | chemicalbook.com |

| Mobile Phase | Acetonitrile: 0.03 M Potassium Dihydrogen Phosphate (50:50, v/v) | chemicalbook.com |

| Flow Rate | 1.0 mL/min | chemicalbook.com |

| Detection | UV at 250 nm | chemicalbook.com |

| Injection Volume | 5 µL | chemicalbook.com |

| Column Temperature | Ambient | chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful combination of high-resolution separation and definitive mass identification. Due to the polar nature of the amine group, derivatization is often employed to increase the volatility and improve the chromatographic peak shape of aniline compounds. nih.gov However, direct analysis is also possible using specialized deactivated columns. appchemical.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. google.com The purity can be assessed by comparing the peak area of the target compound to the total ion chromatogram (TIC).

Key operational parameters for the GC-MS analysis of anilines are outlined in the interactive table below.

| Parameter | Condition | Reference |

| Instrument | GC-MS system (e.g., Agilent, Shimadzu) | sigmaaldrich.com |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | sigmaaldrich.com |

| Injection Mode | Splitless | sigmaaldrich.com |

| Injector Temperature | 250 - 280 °C | sigmaaldrich.com |

| Oven Program | Initial 40°C, ramp 10°C/min to 280°C | sigmaaldrich.com |

| Ion Source Temp. | 200 - 230 °C | sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Scan Range | 50 - 500 amu |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) within a pure sample. This method serves as a crucial check for the empirical formula and purity of a newly synthesized compound like this compound.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed amount of the sample is combusted in a furnace at high temperatures in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are passed through a series of detectors (typically thermal conductivity detectors). The amount of each gas is measured, and from these values, the percentage of each element in the original sample is calculated.

For this compound, the molecular formula is C₁₀H₁₂F₃N. Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity.

The theoretical elemental composition for this compound is detailed in the interactive table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.110 | 59.10 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.95 |

| Fluorine | F | 18.998 | 3 | 56.994 | 28.04 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.90 |

| Total | 203.207 | 100.00 |

Note: While combustion analysis directly measures C, H, and N, fluorine content is typically determined by other methods such as ion chromatography after combustion in an oxygen flask or by using an ion-selective electrode.

Computational Chemistry and Theoretical Investigations of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline. These methods provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometries of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, would be used to determine the most stable arrangement of its atoms. These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. The presence of the bulky 1,1,1-trifluoro-2-methylpropan-2-yl group is expected to influence the geometry of the aniline (B41778) ring, potentially causing slight distortions from planarity. The strong electron-withdrawing nature of the trifluoromethyl group would also impact the electronic distribution and, consequently, the molecular geometry.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict the electronic properties of molecules with high accuracy. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide detailed information about the electronic structure of this compound. An extensive study on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using ab initio and DFT methods has highlighted the significant role of the substituent group's position and its electron donor-acceptor capabilities on the molecular structural and electronic properties researchgate.net. These studies provide a framework for understanding how the trifluoromethyl group in the target molecule influences its electronic characteristics researchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. thaiscience.infoacs.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.infoacs.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the electron-donating amino group would contribute significantly to the HOMO, which is expected to be localized primarily on the aniline ring and the nitrogen atom. Conversely, the electron-withdrawing trifluoromethyl group would lower the energy of the LUMO, which would likely have significant contributions from the aromatic ring and the substituent. The interplay of the bulky alkyl group and the trifluoromethyl group will fine-tune the energies of these orbitals. In studies of other substituted anilines, the HOMO and LUMO energies are calculated to predict their chemical behavior. thaiscience.inforesearchgate.netresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for Substituted Anilines (Analogous Systems) This table presents representative data from theoretical studies on related aniline compounds to illustrate the expected range of values.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311++G** | -5.45 | -0.27 | 5.18 |

| 4-Nitroaniline | B3LYP/6-311G(d,p) | -6.78 | -2.54 | 4.24 |

| 4-Isopropylaniline | B3LYP/6-311G(d,p) | -5.12 | 0.15 | 5.27 |

Electrostatic Potential Surface Analysis and Charge Distribution Studies

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the fluorine atoms of the trifluoromethyl group. These negative regions indicate sites susceptible to electrophilic attack.

Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group and potentially on the carbon atom attached to the trifluoromethyl group. These positive regions are indicative of sites prone to nucleophilic attack. Studies on para-substituted anilines have shown that the electrostatic potential is a sensitive indicator of the electron-donating and electron-attracting tendencies of the substituents. cdnsciencepub.com The interplay of the electron-donating amino group and the electron-withdrawing trifluoromethyl group will create a complex and informative ESP map for the target molecule.

Conformational Analysis and Energy Landscape Mapping

The presence of the bulky and conformationally flexible 1,1,1-trifluoro-2-methylpropan-2-yl group necessitates a thorough conformational analysis to identify the most stable conformers and map the potential energy landscape. The rotation around the C-C and C-N single bonds can lead to various spatial arrangements of the substituent relative to the aniline ring. Computational methods can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the energy of each resulting conformation.

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For example, in electrophilic aromatic substitution reactions, which are common for anilines, theoretical studies can elucidate the nature of the intermediate sigma complex and the activation energy barriers for ortho, meta, and para substitution. allen.inbyjus.com

The directing effect of the amino group (ortho, para-directing) and the electronic influence of the 1,1,1-trifluoro-2-methylpropan-2-yl group will determine the regioselectivity of such reactions. byjus.com Computational studies on the reactions of other substituted anilines have provided insights into their reaction mechanisms. researchgate.netnih.gov For instance, DFT can be used to model the reaction of the aniline with an electrophile, identifying the transition state structures and calculating the activation energies to predict the most favorable reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and dynamics of compounds such as this compound. These theoretical investigations can accurately forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for the characterization of the molecule.

Theoretical calculations for spectroscopic parameters are often performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. aps.org Methodologies such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly employed in conjunction with various basis sets to predict the spectroscopic behavior of aniline and its derivatives. asianpubs.orgresearchgate.netresearchgate.net For instance, the 6-311++G(d,p) basis set is frequently used for these types of calculations, offering a good balance between accuracy and computational cost. asianpubs.orgresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts is a vital component of computational analysis, aiding in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. researchgate.net By employing this method, it is possible to obtain theoretical ¹H and ¹³C chemical shifts that can be correlated with experimental data.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom in the molecule. These predicted values are instrumental in assigning the signals observed in experimental NMR spectra. Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts, which would be derived from such computational studies.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (ortho to NH₂) | 6.70 - 6.90 |

| Aromatic-H (meta to NH₂) | 7.10 - 7.30 |

| NH₂-H | 3.50 - 4.50 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (C-NH₂) | 145.0 - 150.0 |

| Aromatic-C (ortho to NH₂) | 115.0 - 120.0 |

| Aromatic-C (meta to NH₂) | 128.0 - 132.0 |

| Aromatic-C (ipso to substituent) | 135.0 - 140.0 |

| Quaternary-C | 40.0 - 45.0 |

| CH₃-C | 25.0 - 30.0 |

Predicted Vibrational Frequencies

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. These calculations can help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. globalresearchonline.net The computed frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. asianpubs.org

For this compound, a detailed analysis of its vibrational modes can be performed. The table below presents a selection of predicted vibrational frequencies for key functional groups within the molecule, which would be obtained from computational studies.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H symmetric stretch | 3400 - 3500 |

| N-H asymmetric stretch | 3300 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C aromatic stretch | 1500 - 1600 |

| N-H bend | 1550 - 1650 |

| C-F stretch | 1100 - 1300 |

These predicted spectroscopic parameters provide a theoretical framework that complements experimental findings, facilitating a more comprehensive understanding of the chemical and physical properties of this compound.

Applications of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Aniline in Materials Science and Catalysis

Role as a Monomer or Precursor in Polymer Synthesis

The incorporation of fluorine into polymer backbones is a well-established strategy for developing high-performance materials. The presence of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, can significantly enhance thermal stability, chemical resistance, and optical clarity, while also lowering the dielectric constant and moisture absorption. The subject compound, with its bulky fluorinated substituent, is a prime candidate for creating polymers with tailored properties.

Polyaniline (PANI) is a conductive polymer known for its straightforward synthesis and tunable electrical properties. wikipedia.org The properties of PANI can be modified by introducing substituents onto the aniline (B41778) monomer. Fluorinated polyanilines are typically synthesized via chemical or electrochemical oxidation of the corresponding fluorinated aniline monomers in an acidic medium. researchgate.net Common oxidants for chemical polymerization include ammonium (B1175870) persulfate and potassium dichromate. wikipedia.org

The polymerization of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline would proceed via a similar oxidative coupling mechanism. However, the bulky nature of the trifluoro-tert-butyl group at the para-position would sterically hinder the head-to-tail coupling that forms the polymer chain. This steric hindrance can influence the polymerization rate, molecular weight, and ultimate structure of the resulting polymer, potentially leading to materials with increased solubility in organic solvents compared to unsubstituted polyaniline.

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and electrical insulating properties. vt.edu They are typically synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride, forming a poly(amic acid) precursor that is subsequently cyclized to the final polyimide. vt.edu